An In-depth Technical Guide to the Physicochemical Properties of Dibucaine Hydrochloride for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Dibucaine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dibucaine Hydrochloride, a potent long-acting local anesthetic. The information presented herein is intended to support research and development activities by providing essential data on its chemical characteristics, mechanism of action, and relevant experimental methodologies.
Core Physicochemical Properties
Dibucaine Hydrochloride's utility in research and clinical settings is underpinned by its distinct physicochemical characteristics. A summary of these key properties is presented in the tables below.
Table 1: Chemical Identification of Dibucaine Hydrochloride
| Property | Value |
| IUPAC Name | 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride |
| Chemical Formula | C₂₀H₃₀ClN₃O₂ |
| Molecular Weight | 379.9 g/mol [1] |
| CAS Number | 61-12-1 |
Table 2: Physicochemical Data of Dibucaine Hydrochloride
| Property | Value |
| Melting Point | 97-101 °C[2][3][4] |
| pKa | 8.3 |
| logP (Octanol-Water Partition Coefficient) | 4.4 |
| Solubility | Freely soluble in water, alcohol, acetone, and chloroform.[5] Slightly soluble in methanol and DMSO.[4][6] |
| Appearance | White to light yellow crystalline powder.[2] |
Mechanism of Action: Sodium Channel Blockade
Dibucaine Hydrochloride's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[7] This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation.
The process begins with the uncharged base form of dibucaine diffusing across the neuronal membrane. Once inside the cytoplasm, it becomes protonated. This charged form then binds to the inner pore of the voltage-gated sodium channel, physically obstructing the passage of sodium ions. This binding preferentially occurs when the channel is in the open or inactivated state, meaning that neurons that are actively firing are more susceptible to blockade. The interaction is thought to involve key amino acid residues within the channel's structure, prolonging the inactivated state and preventing the return to the resting state necessary for subsequent action potentials.
Downstream Cellular Effects
Beyond its primary action on sodium channels, research has indicated that dibucaine can influence other cellular processes. These secondary effects may contribute to both its therapeutic and potential toxicological profiles.
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Mitochondrial Function: Dibucaine has been shown to inhibit cytochrome oxidase, a key enzyme in the mitochondrial respiratory chain.[2] It can also affect ion transport across the inner mitochondrial membrane, including the K+/H+ antiport system.[4][7]
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Intracellular Calcium Regulation: Studies suggest that dibucaine can displace calcium from the sarcolemma, potentially leading to an increase in intracellular calcium concentration and affecting cellular processes such as muscle contraction.[3] It may also inhibit the activation of MAP kinase mediated by L-type calcium channels.[8]
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Apoptosis: There is evidence to suggest that dibucaine can inhibit Bax-induced cytochrome c release from mitochondria, a critical step in the apoptotic cascade.[9]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are generalized protocols for determining the pKa and logP of Dibucaine Hydrochloride.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of Dibucaine Hydrochloride with a standardized solution of a strong base while monitoring the pH.
Materials:
-
Dibucaine Hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of Dibucaine Hydrochloride of known concentration (e.g., 10 mM) in deionized water.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a thermostatted vessel and continuously stir.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of logP by Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
Materials:
-
Dibucaine Hydrochloride
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of Dibucaine Hydrochloride in either the aqueous or organic phase.
-
Add known volumes of the n-octanol and aqueous phases to a separatory funnel or centrifuge tube.
-
Add a known amount of the Dibucaine Hydrochloride stock solution.
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully collect samples from both the aqueous and organic phases.
-
Determine the concentration of Dibucaine Hydrochloride in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
References
- 1. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome oxidase by dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibucaine displaceable sarcolemmal Ca2+ fraction in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Transport Processes in Corn Mitochondria : I. Effect of the Local Anesthetic Dibucaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion transport processes in corn mitochondria : I. Effect of the local anesthetic dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Bax-induced cytochrome c release from neural cell and brain mitochondria by dibucaine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
